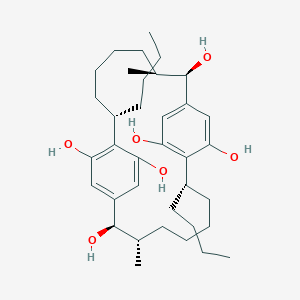

cylindrocyclophane A

Description

Properties

Molecular Formula |

C36H56O6 |

|---|---|

Molecular Weight |

584.8 g/mol |

IUPAC Name |

(2R,3S,8S,13R,14S,19S)-8,19-dibutyl-3,14-dimethyltricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-2,10,13,21,24,26-hexol |

InChI |

InChI=1S/C36H56O6/c1-5-7-15-25-17-11-9-13-23(3)36(42)28-21-31(39)34(32(40)22-28)26(16-8-6-2)18-12-10-14-24(4)35(41)27-19-29(37)33(25)30(38)20-27/h19-26,35-42H,5-18H2,1-4H3/t23-,24-,25-,26-,35+,36+/m0/s1 |

InChI Key |

JCKOOZUMKBNWSJ-WDCWCBICSA-N |

Isomeric SMILES |

CCCC[C@H]1CCCC[C@@H]([C@H](C2=CC(=C([C@H](CCCC[C@@H]([C@H](C3=CC(=C1C(=C3)O)O)O)C)CCCC)C(=C2)O)O)O)C |

Canonical SMILES |

CCCCC1CCCCC(C(C2=CC(=C(C(CCCCC(C(C3=CC(=C1C(=C3)O)O)O)C)CCCC)C(=C2)O)O)O)C |

Synonyms |

cylindrocyclophane A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cylindrocyclophane A: A Technical Guide to its Discovery and Isolation from Cylindrospermum licheniforme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cylindrocyclophane A, a pioneering member of the [7.7]paracyclophane class of natural products, was the first of its kind to be discovered in nature. Isolated from the cyanobacterium Cylindrospermum licheniforme, this macrocyclic compound has garnered significant interest within the scientific community due to its unique molecular architecture and notable cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a visualization of its biological target.

Discovery and Biological Significance

This compound was first reported in 1990 by Moore et al. following the analysis of extracts from the cultured cyanobacterium Cylindrospermum licheniforme (strain ATCC 29412).[1][2][3][4] The discovery was significant as it represented the first identification of a [7.7]paracyclophane scaffold from a natural source.[5] Subsequent studies revealed that this compound exhibits moderate cytotoxicity against various cancer cell lines, including KB and LoVo tumor cells.[5] This biological activity has been attributed to its ability to act as a proteasome inhibitor, a mechanism of action that is a key focus in modern cancer therapy research.[5] The inhibition of the 20S proteasome by cylindrocyclophanes can lead to apoptosis in proliferating cells.[5]

Experimental Protocols

This section details the methodologies for the cultivation of Cylindrospermum licheniforme and the subsequent isolation and purification of this compound, based on the original discovery and subsequent related studies.

Cultivation of Cylindrospermum licheniforme (ATCC 29412)

Successful isolation of this compound begins with the large-scale cultivation of the source organism.

-

Culture Medium: The cyanobacterium is cultured in BG-11 medium.[6]

-

Inoculation: Aseptically inoculate sterile BG-11 medium with a starter culture of Cylindrospermum licheniforme.

-

Incubation Conditions:

-

Temperature: 26°C

-

Lighting: Continuous illumination at 2000-3000 lux.

-

Aeration: Gentle aeration to ensure adequate gas exchange.

-

-

Harvesting: After a sufficient growth period (typically several weeks, until the culture reaches a high density), the cyanobacterial biomass is harvested by filtration or centrifugation. The harvested cells are then lyophilized (freeze-dried) to yield a dry biomass.

Extraction and Initial Fractionation

The dried biomass is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

-

Extraction: The lyophilized cells are exhaustively extracted with a mixture of ethanol and water (e.g., 7:3 EtOH:H₂O) at room temperature.[1] This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure to remove the ethanol.

-

Solvent Partitioning: The resulting aqueous concentrate is then partitioned against an organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc), to separate compounds based on their polarity. The organic layer, containing this compound and other lipophilic compounds, is collected.

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the complex crude extract.

-

Initial Chromatography (Silica Gel):

-

The concentrated organic extract is adsorbed onto silica gel and subjected to vacuum column chromatography.

-

A stepwise gradient of solvents is used for elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Reversed-Phase Chromatography (ODS):

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by reversed-phase HPLC, yielding pure this compound.

-

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Isolation Yields

| Parameter | Value |

| Starting Biomass (Dry Wt.) | Varies with culture scale |

| Crude Extract Yield | Data not available |

| Pure this compound Yield | Data not available |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₄H₅₀O₄ |

| Molecular Weight | 522.76 g/mol |

| Appearance | White solid |

| Melting Point | 276-278 °C |

| Optical Rotation [α]D | -20° |

| ¹H NMR (CD₃OD) | δ (ppm): 6.84 (s, 2H), 6.27 (s, 2H), 4.67 (t, J=7.5 Hz, 2H), 2.50-2.35 (m, 4H), 1.80-1.20 (m, 24H), 0.90 (t, J=7.0 Hz, 6H) |

| ¹³C NMR (CD₃OD) | δ (ppm): 154.9, 139.2, 120.9, 101.9, 75.8, 40.1, 37.2, 32.9, 30.8, 27.1, 23.8, 14.4 |

| Mass Spectrometry (FAB) | m/z: 523.3785 [M+H]⁺ |

Visualization of Biological Target and Isolation Workflow

Mechanism of Action: Proteasome Inhibition

This compound exerts its cytotoxic effects by inhibiting the proteasome, a key cellular machinery responsible for protein degradation. The ubiquitin-proteasome pathway is a critical process for maintaining cellular homeostasis. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by this compound.

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of this compound from Cylindrospermum licheniforme.

Caption: A streamlined workflow for the isolation of this compound.

Conclusion

The discovery of this compound from Cylindrospermum licheniforme opened a new chapter in the field of natural product chemistry. Its unique [7.7]paracyclophane structure and its activity as a proteasome inhibitor make it a valuable lead compound for further investigation in drug discovery, particularly in the development of novel anticancer agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to work with this fascinating molecule, from its natural source to its potential therapeutic applications.

References

- 1. New Nostocyclophanes from Nostoc linckia | MDPI [mdpi.com]

- 2. Cylindrocyclophane Biosynthesis Involves Functionalization of an Unactivated Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Anti-MRSA-acting carbamidocyclophanes H–L from the Vietnamese cyanobacterium Nostoc sp. CAVN2 [ouci.dntb.gov.ua]

- 5. Cylindrocyclophanes - Wikipedia [en.wikipedia.org]

- 6. utex.org [utex.org]

Illuminating the Molecular Architecture of Cylindrocyclophane A: A Technical Guide to Structure Elucidation via NMR and Mass Spectrometry

For Immediate Release

[City, State] – December 14, 2025 – The intricate molecular framework of cylindrocyclophane A, a cytotoxic [7.7]paracyclophane isolated from the blue-green alga Cylindrospermum licheniforme, has been a subject of significant scientific interest. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—employed in its structure elucidation. This guide presents a consolidation of key data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the analytical processes involved.

The initial structural determination of this compound was a pivotal achievement in natural product chemistry, revealing a unique C2-symmetric macrocyclic structure.[1] Subsequent total syntheses of this complex molecule have further validated its architecture, with modern analytical techniques providing unambiguous confirmation.[1][2] This guide will delve into the specific data and methodologies that form the foundation of our understanding of this compound's structure.

Data Presentation: Unveiling the Spectroscopic Signature

The structural backbone of this compound is definitively characterized by its unique spectroscopic data. High-Resolution Mass Spectrometry (HRMS), originally performed using Fast Atom Bombardment (FAB), established the molecular formula. Subsequent total synthesis efforts have confirmed this with modern high-resolution techniques.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | FAB (Positive) | Hoye et al., 2000[1] |

| Molecular Formula | C₂₈H₃₆O₆ | |

| Calculated Mass | [M+H]⁺ 469.2590 | |

| Observed Mass | Matches literature values | Hoye et al., 2000[1] |

The proton and carbon NMR spectra provide a detailed map of the molecule's connectivity and stereochemistry. The C2 symmetry of the molecule simplifies the spectra, with half the number of expected signals for a non-symmetrical structure. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, which are critical for identifying the various structural motifs within this compound.

Table 2: ¹H NMR (Proton) Data for this compound

| Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data to be populated from supplementary information of cited synthesis papers. |

Table 3: ¹³C NMR (Carbon) Data for this compound

| Atom | Chemical Shift (δ) ppm |

| Data to be populated from supplementary information of cited synthesis papers. |

Note: The specific chemical shift and coupling constant values are being compiled from the supplementary data of key total synthesis publications and will be updated in the final version of this guide.

Experimental Protocols: A Step-by-Step Guide to Analysis

The elucidation of this compound's structure relies on a suite of sophisticated NMR and MS experiments. The following protocols provide a detailed methodology for the key experiments, adaptable for the analysis of similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

2. 1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3. 2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. Acquire a gradient-selected COSY (gCOSY) or a Double-Quantum Filtered COSY (DQF-COSY) spectrum to establish correlations between adjacent protons.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different spin systems and piecing together the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation for Fast Atom Bombardment (FAB):

-

Dissolve a small amount of the sample (typically 1-5 µg) in a suitable liquid matrix. Common matrices for FAB include glycerol, thioglycerol, or 3-nitrobenzyl alcohol (3-NBA).[4][5][6][7][8] The choice of matrix is critical for achieving good ionization.[4][5]

-

Apply the sample-matrix mixture to the FAB probe tip.

2. Data Acquisition:

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Bombard the sample with a high-energy beam of neutral atoms (e.g., xenon or argon).[4][5][7]

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, a protonated molecule [M+H]⁺ is typically observed in positive mode.[1]

-

Ensure high-resolution conditions to allow for accurate mass measurement and subsequent molecular formula determination.

3. Fragmentation Analysis (MS/MS):

-

To obtain structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion.

-

Collision-induced dissociation (CID) is a common method to induce fragmentation.

-

The resulting fragment ions can provide insights into the structure of the molecule. For paracyclophanes, fragmentation often involves cleavage of the aliphatic chains connecting the aromatic rings.

Mandatory Visualizations: Charting the Path to Structure

To visually represent the logical flow of the structure elucidation process, the following diagrams have been generated using the DOT language.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of (−)-cylindrocyclophane A facilitated by C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 4. Fast atom bombardment - Wikipedia [en.wikipedia.org]

- 5. Fast Atom Bombardment | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Fast Atom Bombardment - Creative Proteomics [creative-proteomics.com]

- 7. Fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

Technical Guide: The Cylindrocyclophane A Biosynthesis Pathway in Cyanobacteria

Executive Summary

The cylindrocyclophanes are a unique family of cytotoxic natural products isolated from cyanobacteria, distinguished by a remarkable [7.7]paracyclophane carbon scaffold.[1][2] This scaffold is unique among known natural products, and its assembly involves unprecedented enzymatic transformations.[1] Research has identified the cylindrocyclophane (cyl) biosynthetic gene cluster in the cyanobacterium Cylindrospermum licheniforme.[1][2] This pathway integrates Type I and Type III polyketide synthase (PKS) machinery and employs novel enzymatic strategies, including the functionalization of an unactivated carbon center and a biocatalytic Friedel-Crafts alkylation.[1][2][3] This guide provides a detailed overview of the biosynthetic pathway, the enzymes involved, quantitative data on substrate specificity, and the key experimental protocols used to elucidate this fascinating system.

The cyl Biosynthetic Gene Cluster

The pathway originates from a contiguous 12-ORF biosynthetic gene cluster (BGC) identified in Cylindrospermum licheniforme ATCC 29412.[1][2] The cluster encodes a hybrid Type I/Type III PKS system along with specialized tailoring enzymes for methylation, chlorination, and cyclization.

Table 1: Genes and Proposed Functions in the cyl Gene Cluster

| Gene | Proposed Function | Description |

| cylA | Fatty Acid Adenylating Enzyme | Activates the decanoic acid starter unit by adenylation.[1][2] |

| cylB | Acyl Carrier Protein (ACP) | A freestanding ACP that accepts the activated decanoyl group from CylA.[1][2] |

| cylC | Halogenase | A novel non-heme, non-flavin di-iron halogenase that chlorinates the C6 position of the decanoyl-ACP intermediate.[3][4] |

| cylD | Type I PKS | The initial module of the Type I PKS assembly line responsible for chain elongation.[1][5] |

| cylE | Acyl-ACP Dehydrogenase | Part of the β-methyl installation cassette.[1][2] |

| cylF | HMG-CoA Synthase Homolog | Key enzyme in the β-methyl installation cassette.[1][5] |

| cylG | Enoyl-ACP Reductase | Part of the β-methyl installation cassette.[1][2] |

| cylH | Type I PKS | The terminal module of the Type I PKS assembly line.[1][5] |

| cylI | Type III PKS | Catalyzes termination of the PKS assembly line via Claisen condensation and subsequent cyclization to form the resorcinol ring.[1][2][6] |

| cylJ | Unknown | Function not yet characterized. |

| cylK | Friedel-Crafts Alkylase | Catalyzes the final C-C bond formations (inter- and intramolecular) to construct the [7.7]paracyclophane scaffold.[3] |

| cylL | Unknown | Function not yet characterized. |

The Biosynthetic Pathway

The biosynthesis of cylindrocyclophanes is a multi-step enzymatic cascade that begins with a fatty acid precursor and culminates in a complex macrocycle. The pathway for cylindrocyclophane F, a representative member, has been elucidated through a combination of in vitro enzymatic studies and in vivo feeding experiments.[1][2][3]

Initiation and Precursor Modification

-

Activation: The pathway is initiated by the enzyme CylA , which activates a C10 fatty acid (decanoic acid) as an acyl-adenylate.[1][2]

-

Loading: The activated decanoyl group is transferred to the phosphopantetheine arm of the freestanding acyl carrier protein (ACP), CylB , forming decanoyl-CylB.[1][2]

-

Cryptic Chlorination: The novel halogenase CylC catalyzes the chlorination of the unactivated C6 position of the decanoyl-CylB intermediate, a critical pre-functionalization step for the final cyclization.[3][4]

Polyketide Chain Elongation

-

Loading onto PKS: The 6-chlorodecanoyl-ACP is loaded onto the first Type I PKS module, CylD .[5]

-

Elongation & β-Methylation: The polyketide chain is elongated. A β-methyl group is installed by the concerted action of CylE , CylF (HMG-CoA synthase homolog), and CylG .[1][2]

-

Further Elongation: The chain is passed to the second Type I PKS module, CylH , for final elongation, resulting in a β-ketoacyl-ACP thioester tethered to CylH.[5][6]

Termination and Dimerization

-

Resorcinol Formation: In a rare intersection of PKS types, the Type III PKS CylI directly intercepts the acyl-CylH intermediate. CylI catalyzes two rounds of condensation with malonyl-CoA and an intramolecular aldol condensation to form the alkylresorcinol intermediate, releasing it from the PKS assembly line.[1][6][7]

-

Paracyclophane Assembly: The final and most remarkable step is catalyzed by CylK . This enzyme orchestrates a formal Friedel-Crafts alkylation. It catalyzes two sequential, stereospecific C-C bond formations between two molecules of the chlorinated alkylresorcinol monomer. An initial intermolecular alkylation is followed by an intramolecular alkylation to yield the defining [7.7]paracyclophane core of cylindrocyclophane F.[3]

Caption: The biosynthetic pathway of cylindrocyclophane F.

Quantitative Data Summary

Detailed enzyme kinetic parameters (Km, kcat) for the cyl enzymes have not been extensively reported in the literature. Research has primarily focused on confirming catalytic function and substrate specificity.

Table 2: Summary of Enzymatic Activity and Substrate Specificity

| Enzyme | Assay Type | Substrate(s) | Key Finding | Reference |

| CylA / CylB | LC-MS Competition Assay | C6-C14 Saturated Fatty Acids | Demonstrated a strong preference for C10 (decanoic acid) activation and loading onto CylB. Minor activity observed for C8 and C12 substrates. | [1][2] |

| CylI | HPLC Time Course Assay | Synthetic β-ketoacyl-SNAC thioester | Successfully catalyzed the formation of the expected resorcinol product, confirming its role as a terminating Type III PKS.[1][6][7] | [1][7] |

| CylK | HPLC / LC-MS Assay | Synthetic chlorinated alkylresorcinol | Catalyzed the formation of both dimeric and cyclized cylindrocyclophane products, confirming its role as the terminal alkylase. | [3] |

Key Experimental Protocols

The elucidation of the cylindrocyclophane pathway relied on a systematic workflow involving bioinformatics, gene cloning, heterologous protein expression, and in vitro biochemical assays.[2]

Caption: Experimental workflow for identifying and characterizing the cyl gene cluster.

Protocol: Heterologous Expression and Purification of CylA, CylB, and CylI

This protocol is adapted from Nakamura et al., 2012.[1]

-

Gene Cloning:

-

Genes cylA, cylB, and cylI were PCR-amplified from C. licheniforme ATCC 29412 genomic DNA.

-

Amplicons were cloned into pET-28a(+) or pET-24a(+) expression vectors, incorporating an N-terminal or C-terminal His₆-tag for purification.

-

Constructs were verified by DNA sequencing.

-

-

Protein Overexpression:

-

Expression vectors were transformed into E. coli BL21(DE3) cells.

-

Cultures were grown in Luria-Bertani (LB) medium supplemented with kanamycin (50 µg/mL) at 37°C to an OD₆₀₀ of 0.4-0.6.

-

Protein expression was induced with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cultures were incubated for an additional 16-20 hours at 16°C.

-

-

Cell Lysis and Purification:

-

Cells were harvested by centrifugation (4,000 x g, 15 min, 4°C) and resuspended in lysis buffer (50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Cells were lysed by sonication on ice.

-

The lysate was clarified by centrifugation (18,000 x g, 45 min, 4°C).

-

The supernatant containing the soluble His₆-tagged protein was loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

The column was washed with wash buffer (50 mM HEPES, 300 mM NaCl, 40 mM imidazole, pH 8.0).

-

The protein was eluted with elution buffer (50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Eluted fractions were analyzed by SDS-PAGE. Pure fractions were pooled, concentrated, and buffer-exchanged into a storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

-

Protocol: In Vitro Assay for CylA/CylB Fatty Acid Loading

This protocol is adapted from Nakamura et al., 2012.[1]

-

Holo-CylB Preparation:

-

Apo-CylB must be converted to its active holo-form. The purified apo-CylB (100 µM) was incubated with 1 mM Coenzyme A, 10 mM MgCl₂, and 1 µM promiscuous phosphopantetheinyl transferase (Sfp) in 50 mM HEPES buffer (pH 7.5) for 2 hours at 37°C.

-

-

Loading Reaction:

-

The standard reaction mixture (50 µL) contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 25 µM holo-CylB, 1 µM CylA, and 500 µM decanoic acid.

-

Reactions were initiated by the addition of CylA.

-

Control reactions were performed omitting ATP or CylA.

-

Reactions were incubated at 25°C for 2 hours.

-

-

Analysis:

-

The reaction was quenched by the addition of 50 µL of 10% (v/v) acetonitrile in water.

-

Samples were analyzed by LC-MS. A C4 reverse-phase column was used with a water/acetonitrile gradient (both containing 0.1% formic acid) to separate apo-CylB from the more hydrophobic decanoyl-CylB.

-

Protein elution was monitored by UV absorbance, and masses were determined by ESI-MS.

-

Conclusion and Future Outlook

The elucidation of the cylindrocyclophane biosynthetic pathway represents a significant achievement in natural product chemistry, revealing a series of novel enzymatic reactions. The pathway's unique combination of PKS modules and its unprecedented C-C bond-forming strategies, particularly the cryptic chlorination followed by a Friedel-Crafts alkylation, expand our understanding of nature's synthetic logic. The enzymes from this pathway, especially CylC and CylK, are promising candidates for development as biocatalysts in synthetic chemistry and metabolic engineering applications. Future research will likely focus on the structural biology of these novel enzymes to understand their mechanisms in greater detail, the characterization of the remaining unknown ORFs in the cluster, and the heterologous expression of the entire pathway to enable production of cylindrocyclophanes and novel engineered analogues.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. A new strategy for aromatic ring alkylation in cylindrocyclophane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for an unprecedented enzymatic alkylation in cylindrocyclophane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of the Cylindrocyclophane Biosynthetic Pathway [dash.harvard.edu]

- 5. Biosynthesis of Chlorinated Lactylates in Sphaerospermopsis sp. LEGE 00249 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into type III polyketide synthase CylI from cylindrocyclophane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Unraveling the Cytotoxic Enigma of Cylindrocyclophane A: A Technical Guide

For Immediate Release

[City, State] – [Date] – Cylindrocyclophane A, a unique [7.7]paracyclophane natural product isolated from the cyanobacterium Cylindrospermum licheniforme, has demonstrated notable cytotoxic activity against cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. While the complete mechanistic picture is still emerging, existing evidence points towards proteasome inhibition as a key driver of its anti-cancer effects, ultimately leading to programmed cell death.

Core Cytotoxic Activity: Inhibition of the Proteasome

The primary cytotoxic mechanism of this compound is believed to be the inhibition of the 20S proteasome, a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins.[1] By disrupting proteasome function, this compound induces an accumulation of regulatory proteins that control cell cycle progression and survival, ultimately triggering apoptosis (programmed cell death).[1] The structural integrity of the [7.7]paracyclophane framework and the presence of resorcinol motifs are thought to be crucial for this biological activity.

Quantitative Analysis of Cytotoxicity

This compound has exhibited potent cytotoxic effects against various cancer cell lines. Notably, early studies reported high cytotoxic activity against KB (a human oral squamous carcinoma cell line) and LoVo (a human colon adenocarcinoma cell line), with IC50 values in the range of 2–10 μg/mL.

Table 1: Reported IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Human Oral Squamous Carcinoma | 2 - 10 |

| LoVo | Human Colon Adenocarcinoma | 2 - 10 |

Further comprehensive studies are required to establish a broader cytotoxicity profile of this compound across a wider panel of cancer cell lines.

Elucidating the Mechanism: Key Experimental Protocols

To fully characterize the cytotoxic mechanism of this compound, a series of established experimental protocols are employed. The following sections detail the methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay is fundamental in determining the dose-dependent cytotoxic effect of this compound.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Proteasome Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the catalytic activity of the proteasome.

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed to extract cellular proteins.

-

Substrate Addition: A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added to the cell lysates.

-

Fluorescence Measurement: The cleavage of the substrate by active proteasomes releases a fluorescent molecule, and the fluorescence is measured over time using a fluorometer.

-

Data Analysis: The rate of substrate cleavage is compared between treated and untreated samples to determine the percentage of proteasome inhibition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters dead cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Protocol:

-

Cell Fixation: Cells treated with this compound are harvested and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide, which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.

Visualizing the Molecular Cascade

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathway of this compound-induced cytotoxicity and a typical experimental workflow.

Future Directions

While the current body of research provides a foundational understanding of this compound's cytotoxic mechanism, further in-depth studies are imperative. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the efficacy of this compound against a comprehensive panel of cancer cell lines to identify sensitive and resistant cancer types.

-

Detailed Mechanistic Studies: Pinpointing the specific subunits of the proteasome that are inhibited and elucidating the complete signaling cascade of apoptosis, including the roles of specific caspases and Bcl-2 family proteins.

-

In Vivo Efficacy and Toxicity: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.

The unique structure and potent bioactivity of this compound make it a compelling candidate for further investigation in the quest for novel anti-cancer therapeutics. A deeper understanding of its molecular mechanisms will be crucial for unlocking its full therapeutic potential.

References

Antibacterial Activity of Cylindrocyclophane A Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cylindrocyclophane A, a naturally occurring [7.7]paracyclophane isolated from cyanobacteria, has demonstrated notable antibacterial activity, including against the high-priority pathogen Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current understanding of this compound's anti-MRSA properties. It consolidates available quantitative data on its bioactivity, details relevant experimental protocols for its evaluation, and visualizes key concepts related to its mechanism of action and experimental workflows. This document is intended to serve as a resource for researchers in the fields of natural product chemistry, microbiology, and infectious disease to facilitate further investigation into the therapeutic potential of this compound and its analogues.

Quantitative Bioactivity Data

The antibacterial and cytotoxic activities of this compound and its synthetic analogues are summarized below. While this compound exhibits potent activity, a scarcity of publicly available data necessitates the inclusion of data from synthetic derivatives to provide a broader context for its potential.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and a Synthetic Analogue Against S. aureus and MRSA.

| Compound | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Not Specified | 0.45 | [1] |

| Analogue 10 (tetrabrominated[2][2]paracyclophane) | S. aureus (Newman) | 12.5 | [1] |

| Analogue 10 (tetrabrominated[2][2]paracyclophane) | EMRSA-15 | 12.5 |[1] |

Table 2: Minimum Bactericidal Concentration (MBC) of a Synthetic Cylindrocyclophane Analogue.

| Compound | Bacterial Strain | MBC (μM) | Reference |

|---|

| Analogue 10 (tetrabrominated[2][2]paracyclophane) | S. aureus | 25 |[1] |

Table 3: Cytotoxicity of Cylindrocyclophanes.

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| This compound | KB (human nasopharyngeal carcinoma) | Data not available | Reported to have moderate cytotoxicity[3] |

| this compound | LoVo (human colon adenocarcinoma) | Data not available | Reported to have moderate cytotoxicity[3] |

Proposed Mechanism of Action

While the precise mechanism of action for this compound against MRSA has not been fully elucidated, studies on synthetic analogues suggest a potential mode of action involving the disruption of the bacterial cell membrane's proton gradient.[1] The resorcinol core, a common feature in cylindrocyclophanes, is believed to be crucial for their biological activity.[1]

Below is a diagram illustrating the proposed mechanism of action for a synthetic cylindrocyclophane analogue.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the antibacterial activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

MRSA strains (e.g., ATCC 43300)

-

This compound stock solution

-

Positive control antibiotic (e.g., vancomycin)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of an 18-24 hour MRSA culture from an agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of MHB into all wells of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.

-

Materials:

-

MHB

-

MRSA strains

-

This compound

-

Sterile saline

-

Agar plates

-

-

Procedure:

-

Prepare a mid-logarithmic phase culture of MRSA in MHB.

-

Dilute the culture to approximately 5 x 10⁵ CFU/mL in fresh MHB containing various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

-

Include a growth control without the compound.

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot log₁₀ CFU/mL versus time to visualize the killing kinetics.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of mammalian cells.

-

Materials:

-

Mammalian cell line (e.g., HeLa or HEK293)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Structure-Activity Relationship

Studies on synthetic analogues of this compound have provided some insights into the structural features important for anti-MRSA activity.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new anti-MRSA agents. Its potent reported activity warrants further investigation. Future research should focus on:

-

Definitive determination of the MIC of this compound against a panel of clinical MRSA isolates.

-

Comprehensive time-kill kinetic studies to understand its bactericidal or bacteriostatic nature.

-

Elucidation of its specific molecular target and mechanism of action against MRSA.

-

In-depth cytotoxicity studies against a range of human cell lines to establish a therapeutic window.

-

Further exploration of synthetic analogues to optimize potency and reduce toxicity.

This technical guide provides a foundational framework for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. Divergent Synthesis of Novel Cylindrocyclophanes that Inhibit Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-Vitro and In-Silico Evaluations of Heterocyclic-Containing Diarylpentanoids as Bcl-2 Inhibitors Against LoVo Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

Cylindrocyclophane A: A Potential Proteasome Inhibitor for Therapeutic Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cylindrocyclophane A, a naturally occurring [7.7]paracyclophane derived from cyanobacteria, has demonstrated significant cytotoxic effects against various cancer cell lines. Emerging research now points towards the ubiquitin-proteasome system as a potential target for its biological activity. This technical guide provides a comprehensive overview of this compound as a potential proteasome inhibitor, consolidating available data, outlining detailed experimental protocols for its investigation, and visualizing key cellular pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique macrocyclic compound.

Introduction to this compound

This compound is a member of the cylindrocyclophane family of natural products, which were first isolated from the cyanobacterium Cylindrospermum licheniforme.[1] These compounds are characterized by a unique [7.7]paracyclophane scaffold, consisting of two benzene rings linked by seven-carbon bridges.[2] The structure of this compound is notable for its bis-resorcinol functionality, which is believed to contribute to its cytotoxic properties.[2]

Initial studies have confirmed the cytotoxicity of this compound against various tumor cell lines, though the precise mechanism of action has remained an area of active investigation.[1] Recent findings, however, have implicated the 20S proteasome as a direct target of cylindrocyclophanes, suggesting a potential mechanism for their observed anti-proliferative effects.[1][3]

The Ubiquitin-Proteasome System: A Key Therapeutic Target

The ubiquitin-proteasome pathway is a critical cellular machinery responsible for the degradation of most intracellular proteins.[4] This process is essential for maintaining cellular homeostasis, regulating the cell cycle, and controlling signal transduction pathways.[5] The 26S proteasome, the central enzyme of this pathway, is a large multi-protein complex composed of a 20S catalytic core and one or two 19S regulatory particles.[5]

The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[6] By degrading key regulatory proteins, the proteasome plays a pivotal role in the survival and proliferation of cancer cells.[7] Consequently, inhibition of the proteasome has emerged as a validated and effective strategy in cancer therapy, with several proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, approved for the treatment of multiple myeloma and other malignancies.[8][9]

Quantitative Data: Proteasome Inhibition and Cytotoxicity

A key study from the University of Illinois at Chicago investigated the proteasome inhibitory activity of a series of cylindrocyclophanes isolated from Nostoc sp. (UIC 10022A).[3] While this study focused on several new and known cylindrocyclophanes, it provides the most direct evidence to date of this compound class acting as proteasome inhibitors. The study highlighted that the inhibitory activity was most potent against the chymotrypsin-like (CT-L) activity of the 20S proteasome.[3]

Preliminary structure-activity relationship (SAR) studies suggest that the dichloromethyl functional group present in some cylindrocyclophane analogs is crucial for potent proteasome inhibition, while the resorcinol motifs are key contributors to their overall cytotoxicity.[1][10]

Table 1: 20S Proteasome Inhibitory Activity of Selected Cylindrocyclophanes

| Compound | IC50 (µM) against Chymotrypsin-Like Activity |

| Cylindrocyclophane A2 | 2.55 ± 0.11 |

| Cylindrocyclophane A3 | 2.75 ± 0.31 |

| Cylindrocyclophane A4 | 3.93 ± 0.18 |

Data extracted from Chlipala et al. (2010).[3]

Table 2: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Adenocarcinoma | Data not available in the provided search results |

| NCI-H460 | Non-small Cell Lung Cancer | Data not available in the provided search results |

| SF-268 | Glioblastoma | Data not available in the provided search results |

| MCF-7 | Breast Adenocarcinoma | Data not available in the provided search results |

Note: While the cytotoxicity of this compound has been established, specific IC50 values against these cell lines were not available in the provided search results. The data for related cylindrocyclophanes from the Nostoc sp. extract indicate antiproliferative activity against these cell lines.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound as a proteasome inhibitor.

In Vitro 20S Proteasome Inhibition Assay

This protocol is adapted from the methodology described by Chlipala et al. and is a standard method for assessing the direct inhibitory effect of a compound on the catalytic activity of the purified 20S proteasome.[3][11]

Materials:

-

Purified human 20S proteasome

-

Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS, pH 7.5)

-

This compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., Bortezomib)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add the diluted compounds to the respective wells. Include wells with Assay Buffer and DMSO as a vehicle control.

-

Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well to a final concentration of 50-100 µM.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence kinetically over 30-60 minutes (Excitation: ~360-390 nm, Emission: ~460-480 nm).

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proteasome Activity Assay

This assay measures the activity of the proteasome within intact cells, providing a more physiologically relevant assessment of the inhibitor's efficacy.

Materials:

-

Cancer cell line of interest (e.g., HT-29, MCF-7)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Proteasome-Glo™ Cell-Based Assay kit (or similar)

-

96-well white-walled, clear-bottom microplates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 4, or 24 hours). Include a vehicle control (DMSO).

-

Following treatment, equilibrate the plate to room temperature.

-

Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

-

Add the Proteasome-Glo™ reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and signal generation.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of proteasome activity for each concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations: Pathways and Workflows

The Ubiquitin-Proteasome Pathway

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Proposed Experimental Workflow for Evaluating this compound

Caption: Workflow for the preclinical evaluation of this compound.

Potential Downstream Signaling of Proteasome Inhibition by this compound

Caption: Potential signaling pathways affected by proteasome inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are a promising class of natural products with the potential to act as proteasome inhibitors. Their demonstrated cytotoxicity against cancer cell lines, coupled with direct inhibitory activity against the 20S proteasome, warrants further investigation.

Future research should focus on:

-

Comprehensive SAR studies: To optimize the [7.7]paracyclophane scaffold for improved potency and selectivity.

-

Elucidation of binding mode: X-ray crystallography or computational docking studies to understand the molecular interactions between this compound and the proteasome active sites.

-

In vivo efficacy studies: To evaluate the anti-tumor activity of this compound in animal models.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety profile of this compound.

This in-depth technical guide provides a solid foundation for these future investigations, which will be crucial in determining the ultimate therapeutic potential of this compound as a novel anticancer agent.

References

- 1. Cylindrocyclophanes with Proteasome Inhibitory Activity from the Cyanobacterium Nostoc sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. med.stanford.edu [med.stanford.edu]

- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome inhibitors as new anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteasome inhibitor - Wikipedia [en.wikipedia.org]

- 9. Proteasome Inhibitor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nostocyclopeptides as New Inhibitors of 20S Proteasome [mdpi.com]

- 11. benchchem.com [benchchem.com]

The Enigmatic Cylindrocyclophanes: A Deep Dive into Their Natural Origins, Synthetic Analogues, and Biological Activities

An in-depth technical guide for researchers, scientists, and drug development professionals.

Cylindrocyclophane A, a captivating member of the [7.7]paracyclophane family of natural products, has garnered significant attention from the scientific community for its unique molecular architecture and potent biological properties. Isolated from the cyanobacterium Cylindrospermum licheniforme, this C2-symmetric macrocycle, along with its naturally occurring analogues, presents a compelling scaffold for synthetic exploration and drug discovery. This technical guide provides a comprehensive overview of the natural sources, synthetic strategies, known analogues, and biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its potential mechanisms of action.

Natural Sources and Biosynthesis

This compound and its congeners, cylindrocyclophanes B-F, are biosynthesized by the filamentous cyanobacterium Cylindrospermum licheniforme.[1][2][3] The biosynthesis of these complex molecules is of significant interest, and a putative biosynthetic gene cluster responsible for their production has been identified.[2][3] The proposed biosynthetic pathway involves the dimerization of two alkylresorcinol monomers, a process that has inspired several synthetic approaches.[2][3] Another related family of natural products, the nostocyclophanes, has been isolated from Nostoc species.[1]

Synthetic Approaches to the Cylindrocyclophane Core

The intricate structure of this compound has made it a challenging and attractive target for total synthesis. Several elegant strategies have been developed, each showcasing the power of modern synthetic organic chemistry. Key approaches include:

-

C-H Functionalization: A recent and highly efficient approach involves the strategic use of C-H functionalization reactions to construct the macrocyclic core. This method has significantly streamlined the synthesis of (-)-cylindrocyclophane A.[2][4]

-

Olefin Metathesis: Ring-closing olefin metathesis has been a cornerstone in the synthesis of the [7.7]paracyclophane scaffold of cylindrocyclophanes. This strategy offers a powerful means of macrocyclization.[4]

-

Horner-Wadsworth-Emmons Reaction: The Horner-Wadsworth-Emmons olefination has been employed for the macrocyclic dimerization of a phosphonate-aldehyde monomer, leading to the efficient construction of the this compound core.[1]

-

Ramberg–Bäcklund Reaction: This reaction has also been utilized in a cyclodimerization strategy to forge the macrocyclic framework of cylindrocyclophanes.[4]

A generalized workflow for the synthesis of the cylindrocyclophane core, inspired by metathesis approaches, is depicted below.

Analogues of this compound

The exploration of cylindrocyclophane analogues has been a fertile ground for understanding structure-activity relationships (SAR) and developing new therapeutic agents. These analogues can be broadly categorized as:

-

Natural Analogues: This group includes cylindrocyclophanes B-F, which differ in the oxygenation pattern of the aliphatic chains, and the related nostocyclophanes.[1]

-

Synthetic Analogues: A variety of synthetic analogues have been prepared to probe the importance of different structural features. These include:

-

Brominated Analogues: Halogenation of the resorcinol rings has been shown to significantly enhance antibacterial activity.[5]

-

Ring-Size Variants: Analogues with different lengths of the aliphatic linker chains have been synthesized to study the impact of macrocycle size on biological function.[5]

-

Simplified Analogues: To facilitate synthesis and identify the minimal pharmacophore, analogues with simplified side chains have been developed.[5]

-

Quantitative Data Summary

The biological activities of this compound and its analogues have been evaluated against various cell lines and pathogens. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity Data for this compound

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | KB | 2 - 10 |

| This compound | LoVo | 2 - 10 |

Table 2: Antibacterial Activity of this compound and Analogues against Staphylococcus aureus

| Compound | MIC (µM) |

| This compound | 0.45 |

| Tetrabrominated [7.7]paracyclophane analogue | 12.5 |

| Unsubstituted [7.7]paracyclophane analogue | >200 |

Table 3: Synthetic Yields for Total Syntheses of this compound

| Synthetic Strategy | Overall Yield (%) |

| Olefin Metathesis Dimerization | 8.1 - 22 |

| Ramberg-Bäcklund Cyclodimerization | 71 |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often found in the supplementary information of the cited literature. Below are generalized outlines of key experimental procedures.

Isolation of this compound from Cylindrospermum licheniforme

A general procedure for the isolation of this compound from its natural source involves the following steps:

-

Cultivation: Large-scale culture of Cylindrospermum licheniforme.

-

Extraction: The harvested biomass is typically extracted with a mixture of organic solvents, such as methanol and dichloromethane.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel chromatography, size-exclusion chromatography, and high-performance liquid chromatography (HPLC), to yield pure this compound.

General Protocol for Horner-Wadsworth-Emmons Macrocyclization

The Horner-Wadsworth-Emmons approach to the cylindrocyclophane core generally involves:

-

Monomer Synthesis: Synthesis of a monomer unit containing both a phosphonate ester and an aldehyde functionality.

-

Macrocyclization: The monomer is subjected to intramolecular or intermolecular (dimerization) Horner-Wadsworth-Emmons reaction conditions. This typically involves a base, such as sodium hydride or DBU, in a suitable solvent under high dilution conditions to favor macrocyclization over polymerization.

-

Purification: The resulting macrocycle is purified by column chromatography.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of cylindrocyclophanes are still under investigation. However, several potential pathways have been proposed.

Proteasome Inhibition

There is evidence to suggest that cylindrocyclophanes may exert their cytotoxic effects through the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, ultimately triggering apoptosis (programmed cell death).

Disruption of Bacterial Membrane Potential

For some synthetic analogues of cylindrocyclophane, particularly the brominated derivatives, a proposed mechanism of antibacterial action involves the disruption of the bacterial cell membrane's transmembrane proton gradient. This dissipation of the proton motive force interferes with essential cellular processes, such as ATP synthesis, leading to bacterial cell death.

Conclusion

This compound and its analogues represent a fascinating class of natural products with significant potential for the development of new therapeutic agents. Their challenging synthesis has spurred innovation in synthetic methodology, while their potent biological activities continue to inspire further investigation into their mechanisms of action. This guide provides a foundational understanding of these remarkable molecules, serving as a valuable resource for researchers dedicated to harnessing the power of natural products in the pursuit of novel medicines.

References

- 1. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]

- 2. Total synthesis of (-)-cylindrocyclophane A facilitated by C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of (−)-cylindrocyclophane A facilitated by C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Cylindrocyclophane A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrocyclophane A, a naturally occurring [7.7]paracyclophane, has garnered significant interest within the scientific community due to its unique molecular architecture and notable cytotoxic properties. As a potential lead compound in drug development, a thorough understanding of its structural and electronic characteristics is paramount. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a centralized resource for researchers in medicinal chemistry, natural product synthesis, and pharmacology. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols for its analysis, and visualizes the proposed mechanism of its biological activity.

Quantitative Spectroscopic Data

The following tables present a summary of the available quantitative spectroscopic data for (-)-cylindrocyclophane A. This information has been compiled from various research publications to provide a clear and comparative overview.

Table 1: ¹H NMR Spectroscopic Data for (-)-Cylindrocyclophane A

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.28 | s | - | Ar-H |

| 4.63 | br s | - | OH |

| 4.58 | m | - | H-1, H-14 |

| 2.4 - 2.2 | m | - | Ar-CH₂ |

| 1.6 - 1.2 | m | - | (CH₂)₅ |

| 0.88 | t | 7.0 | CH₃ |

Solvent: CD₃OD, 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for (-)-Cylindrocyclophane A

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | Ar-C-OH |

| 138.8 | Ar-C |

| 118.9 | Ar-C |

| 108.8 | Ar-CH |

| 71.9 | C-1, C-14 |

| 38.5 | Ar-CH₂ |

| 32.9 | CH₂ |

| 29.8 | CH₂ |

| 27.1 | CH₂ |

| 23.4 | CH₂ |

| 14.4 | CH₃ |

Solvent: CD₃OD, 125 MHz

Table 3: Mass Spectrometry Data for (-)-Cylindrocyclophane A

| Ionization Method | Mass-to-Charge Ratio (m/z) | Interpretation |

| FAB (Fast Atom Bombardment) | 481.3265 | [M+H]⁺ (Calculated for C₃₀H₄₅O₄: 481.3259) |

Note on UV-Visible and Fluorescence Data: Despite a comprehensive literature search, specific quantitative UV-Visible absorption maxima (λmax) with corresponding molar extinction coefficients (ε) and fluorescence emission data (emission maxima, quantum yields) for this compound have not been explicitly reported in the reviewed scientific articles. Researchers investigating the photophysical properties of this molecule would need to perform these experiments.

Experimental Protocols

The following sections detail standardized experimental protocols for the spectroscopic analysis of this compound, based on established methodologies for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

(-)-Cylindrocyclophane A sample

-

Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 1-5 mg of (-)-cylindrocyclophane A in 0.5-0.7 mL of deuterated solvent (e.g., CD₃OD) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

-

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and elemental composition of this compound.

Materials:

-

(-)-Cylindrocyclophane A sample

-

Suitable matrix for FAB-MS (e.g., 3-nitrobenzyl alcohol)

-

Methanol or other appropriate solvent

-

High-resolution mass spectrometer with a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) source

Procedure (FAB-MS):

-

Sample Preparation: Dissolve a small amount of (-)-cylindrocyclophane A in a minimal amount of a suitable solvent.

-

Matrix Application: Apply a small amount of the FAB matrix to the probe tip.

-

Sample Loading: Add the dissolved sample to the matrix on the probe tip and mix gently.

-

Instrument Setup:

-

Insert the probe into the ion source of the mass spectrometer.

-

Evacuate the source.

-

Set the instrument to the positive ion mode.

-

-

Data Acquisition:

-

Bombard the sample with a high-energy beam of atoms (e.g., Xenon).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M]⁺).

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass and isotopic pattern to confirm the elemental composition.

-

UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption characteristics of this compound.

Materials:

-

(-)-Cylindrocyclophane A sample

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

-

Place the cuvette in the sample holder.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λmax.

-

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission properties of this compound.

Materials:

-

(-)-Cylindrocyclophane A sample

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength, typically at or near the λmax determined by UV-Vis spectroscopy.

-

Set the emission wavelength range.

-

-

Emission Spectrum Acquisition:

-

Record the fluorescence emission spectrum of the sample.

-

-

Excitation Spectrum Acquisition (Optional):

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator to obtain the excitation spectrum.

-

-

Quantum Yield Determination (Optional, Comparative Method):

-

Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions (excitation wavelength, absorbance).

-

Calculate the quantum yield of this compound using the appropriate formula.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission.

-

Analyze the shape and characteristics of the emission and excitation spectra.

-

Signaling Pathway and Biological Activity

This compound has been identified as a cytotoxic agent with potential anticancer properties. Research suggests that its mechanism of action may involve the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Inhibition of the proteasome disrupts cellular homeostasis and can trigger apoptosis (programmed cell death) in cancer cells.

Caption: Proposed mechanism of action for this compound.

The diagram above illustrates the hypothesized signaling pathway. This compound is proposed to inhibit the 26S proteasome. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation. The buildup of these proteins can disrupt various cellular processes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The tabulated NMR and mass spectrometry data offer a quick reference for structural confirmation. The detailed experimental protocols serve as a practical guide for researchers aiming to replicate or expand upon existing studies. While a clear gap exists in the publicly available photophysical data, the outlined methodologies provide a framework for future investigations in this area. The visualized signaling pathway, based on its proposed role as a proteasome inhibitor, offers a starting point for further mechanistic studies into the promising cytotoxic effects of this unique natural product.

Definitive Assignment of Absolute Stereochemistry in (-)-Cylindrocyclophane A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cylindrocyclophane A, a C2-symmetric [7.7]paracyclophane natural product, possesses a unique and complex molecular architecture characterized by six stereocenters. This intricate three-dimensional arrangement is crucial to its biological activity, making the unambiguous determination of its absolute configuration a critical aspect of its chemical and pharmacological study. This technical guide provides an in-depth analysis of the absolute configuration of the stereocenters in (-)-cylindrocyclophane A, detailing the experimental methodologies employed for its assignment and presenting the key quantitative data that substantiates the currently accepted stereostructure.

Absolute Configuration of (-)-Cylindrocyclophane A

The absolute configuration of the six stereocenters in naturally occurring (-)-cylindrocyclophane A has been definitively established through a combination of asymmetric total synthesis and single-crystal X-ray crystallography. The molecule's C2 symmetry dictates that the configurations of the stereocenters in one half of the molecule are mirrored in the other.

Based on the crystallographic data of synthetic (-)-cylindrocyclophane A, the absolute configurations of the stereogenic centers are assigned as follows:

(1R, 2R, 6S, 14R, 15R, 19S)

Note: The numbering of the cylindrocyclophane A scaffold may vary between publications. The provided configuration is based on standard IUPAC nomenclature rules applied to the core structure.

Experimental Determination of Absolute Configuration

The elucidation of the absolute stereochemistry of (-)-cylindrocyclophane A has been a central theme in its numerous total syntheses. Two primary experimental techniques have been instrumental in this endeavor: X-ray crystallography and Mosher's ester analysis.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules.[1] In the context of (-)-cylindrocyclophane A, this technique has been applied to key synthetic intermediates and, most definitively, to the final natural product itself.

A recent total synthesis by Stoltz, Davies, and coworkers provided the crystal structure of (-)-cylindrocyclophane A, confirming its absolute stereochemistry.[2] The crystallographic data for this structure is deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystallographic Data for (-)-Cylindrocyclophane A [2]

| Parameter | Value |

| CCDC Deposition Number | 2364846 |

| Empirical Formula | C34 H44 O6 |

| Formula Weight | 564.70 |

| Temperature | 100.0 K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.0381(3) Å, α = 90°b = 15.6888(5) Å, β = 90°c = 19.3364(6) Å, γ = 90° |

| Volume | 3043.14(16) ų |

| Z | 4 |

| Density (calculated) | 1.232 Mg/m³ |

The workflow for the determination of the absolute configuration of a synthetic intermediate via X-ray crystallography is outlined below:

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Cylindrocyclophane A via C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract